molecular formula C11H15N3O3 B8576111 Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate

Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate

Cat. No.: B8576111
M. Wt: 237.25 g/mol
InChI Key: SGDFLLAOKOTNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-(oxan-4-ylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-16-11(15)9-6-13-10(7-12-9)14-8-2-4-17-5-3-8/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

SGDFLLAOKOTNOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)NC2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-2-pyrazinecarboxylate (507 mg, 2.94 mmol), Et3N (1.08 mL, 7.64 mmol) and 4-aminotetrahydropyran (0.40 mL, 3.82 mmol) were dissolved in dioxane (5 mL) and heated in a microwave reactor at 100° C. for 20 min. Water (50 mL) and brine (25 mL) were added and the reaction mixture was extracted into EtOAc (2×100 mL), dried (MgSO4) and concentrated in vacuo to give the title compound (236 mg, 33.9%) as a yellow oil. LCMS (ES+): 238.2 [MH]+.
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
33.9%

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